molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

DL-Homocysteine

Cat. No. B109187
CAS RN: 454-29-5
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
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Description

DL-Homocysteine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . It is a weak neurotoxin that affects the production of kynurenic acid (KYNA) in the brain . This compound inhibits the activity of both KYNA biosynthetic enzymes, kynurenine aminotransferases (KATs) . It is a thiol-containing amino acid derived from methionine .


Synthesis Analysis

This compound is synthesized from methionine via several intermediates . The electrochemical reduction of d, l -homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system .


Molecular Structure Analysis

The molecular structure of this compound is also available as a 2d Mol file .


Chemical Reactions Analysis

This compound is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . An elevated level of Hcy in plasma plays an important role in diseases such as neural tube defects and Down syndrome .


Physical And Chemical Properties Analysis

This compound appears as a white powder . Its melting point is between 232 - 233 °C .

Scientific Research Applications

Cardiovascular and Neurological Implications

  • Effects on Cardiac Function : DL-Homocysteine and its related compounds have been shown to significantly decrease the oxygen consumption rate in rat heart tissue, implicating potential cardiotoxic effects (Uzelac et al., 2018).
  • Neurological Impact : this compound can biphasically alter the production of kynurenic acid in the brain, which is an endogenous antagonist of glutamate receptors. This suggests a role in neurological disorders and brain dysfunction (Luchowska et al., 2005).

Cardiovascular Health and Disease Associations

  • Cardiovascular Disease Risk : Studies like the Hordaland Homocysteine Study have shown that high homocysteine levels are associated with increased cardiovascular morbidity and mortality, suggesting its potential as a cardiovascular risk marker (Refsum et al., 2006).
  • Homocysteine and Thrombosis : Elevated homocysteine levels are linked to increased risk of thrombosis and vascular diseases through mechanisms like increased tissue factor expression and endothelial dysfunction (Undas et al., 2005).

Biochemical and Metabolic Aspects

  • Homocysteine Metabolism : Homocysteine metabolism, involving B-vitamin cofactors, plays a crucial role in health and disease. Disturbances in this metabolism, leading to hyperhomocysteinemia, are associated with various pathologies, including vascular diseases (Williams & Schalinske, 2010).
  • Role in Oxidative Stress : this compound can induce oxidative stress and alter the activities of antioxidant enzymes in rats, pointing towards its potential prooxidant effects (Kornjača et al., 2017).

Diagnostic and Therapeutic Implications

  • Molecular Sensing : this compound can be used in biomimetic molecular sensing, highlighting its potential in the diagnosis of cardiovascular diseases (Chow et al., 2002).
  • B-Vitamins and Homocysteine Lowering : Studies have examined the impact of B-vitamin supplementation on homocysteine levels in cardiovascular patients, though the effectiveness of such treatments in reducing cardiovascular risk is still debated (Bønaa et al., 2006).

Mechanism of Action

Target of Action

DL-Homocysteine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the conversion of homocysteine to other essential compounds.

Mode of Action

This compound interacts with its targets to facilitate important biochemical reactions. For instance, it can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . This interaction results in changes in the concentrations of these amino acids, which can have significant effects on various physiological processes.

Biochemical Pathways

This compound is involved in key pathways in post-genomic and epigenetic regulation mechanisms . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA methylation . Disturbances in these pathways due to altered homocysteine metabolism can lead to various health issues, including cardiovascular diseases and carcinogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection of reduced homocysteine, its levels peak within 5 minutes post-injection . The half-lives of reduced homocysteine, total homocysteine, and reduced cysteine in the blood were found to be 47, 71, and 141 minutes, respectively .

Result of Action

The action of this compound at the molecular and cellular levels can have significant effects. For instance, high levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, is regarded as a marker of cardiovascular disease . It is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain vitamins (B6, B9, and B12) is necessary for the conversion of homocysteine into other compounds . Furthermore, conditions that lead to elevated homocysteine levels, such as dietary deficiencies or genetic disorders, can affect its action and the resulting physiological effects .

Safety and Hazards

Avoid contact with skin and eyes. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance . The product is stable and non-reactive under normal conditions of use, storage and transport .

Future Directions

Homocysteine is increasingly recognized as an important molecule in a wide variety of cellular functions . Future research directions include the exploration of the pathologies associated with hyperhomocysteinemia (hHcy), mechanisms of homocysteine action and the protective role of H2S .

Biochemical Analysis

Biochemical Properties

DL-Homocysteine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of methionine and cysteine . It can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . The enzyme S-adenosylmethionine synthetase catalyzes the synthesis of S-adenosylmethionine (SAM) through the reaction of methionine and adenosine triphosphate . SAM then transfers the methyl group to an acceptor molecule .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can also induce toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H2S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds enzymes involved in homocysteine metabolism, thus inhibiting their activity . It also has the ability to interact with certain proteins and lipids, which may impact their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a combination of 3DA and storage at 2–8 °C allows collection of samples for plasma homocysteine measurement outside of the hospital setting and wider population screening .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where developing chicks were supplemented with 0.6% this compound for the first 8 weeks of life, it was found that this compound modulates the expression of progranulin and EphA2 in a time- and dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a crucial component for regulating methionine availability, protein homeostasis, and DNA-methylation, key pathways in post-genomic and epigenetic regulation mechanisms .

Transport and Distribution

This compound is transported into both endothelial cells and smooth muscle cells in a time-dependent fashion, but the transport is approximately 4-fold greater in smooth muscle cells . It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .

Subcellular Localization

It is known that homocysteine metabolism contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors and occur in various cellular compartments .

properties

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
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Molecular Weight

135.19 g/mol
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CAS RN

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
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Record name Homocysteine, DL-
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Record name homocysteine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Yes, DL-Homocysteine competitively inhibits glutamic acid decarboxylase (GAD) with respect to both L-Glutamate and pyridoxal 5'-phosphate []. It also exhibits a dual inhibitory action on gamma-aminobutyrate aminotransferase (GABA-T), competing with gamma-aminobutyric acid and forming an inactive complex with pyridoxal 5'-phosphate and alpha-ketoglutarate []. This inhibition of GABA metabolism is thought to contribute to the convulsant action of this compound.

A: Research suggests that this compound can inhibit tyrosinase, the enzyme responsible for melanin production []. This inhibition is likely due to this compound interacting with copper at the enzyme's active site. This interaction could explain the reversible hypopigmentation observed in some individuals with homocystinuria, a condition characterized by elevated homocysteine levels.

ANone: The molecular formula of this compound is C4H9NO2S, and its molecular weight is 135.18 g/mol.

A: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of this compound and its derivatives [].

A: this compound thiolactone hydrochloride has been shown to inhibit root growth in various plant species, including Brassica campestris, Lactuca sativa, and Echinochloa utilis []. This inhibitory effect is even observed at low concentrations, suggesting a potent influence on plant development.

A: this compound can act as both a reducing and stabilizing agent in the synthesis of gold nanoclusters (AuNCs) []. These hcy-AuNCs exhibit orange-yellow fluorescence and have shown promise as bioimaging probes, particularly in cancer cell imaging.

A: Yes, some bacteria can utilize this compound as a sulfur source for growth [, ]. This utilization often involves the enzymatic conversion of this compound to L-Methionine through a process called transmethylation.

A: Research indicates that resting cells of certain methylotrophic bacteria can utilize this compound and methanol to produce L-Methionine []. This biocatalytic process highlights the potential of harnessing bacterial metabolic pathways for the production of industrially relevant amino acids.

A: Studies on plant root growth suggest that the free amino group at the C-3 position of this compound thiolactone is crucial for its inhibitory activity []. N-acetyl and N-benzoyl derivatives, which lack this free amino group, exhibit significantly lower inhibitory effects.

A: Research on a series of aromatic amino acids structurally related to L-Methionine has provided insights into the structural features important for inhibiting S-adenosyl-L-methionine synthetase []. The presence and position of aromatic rings, as well as the nature of substituents on these rings, significantly influence the inhibitory potency of these analogs.

A: this compound can be conjugated to other molecules through disulfide linkages, as demonstrated by its conjugation to bisphosphonates [, ]. These conjugates, while stable in aqueous solutions, can be cleaved by physiological thiols like L-Cysteine and L-Glutathione, highlighting the potential for targeted drug delivery.

A: Yes, dietary supplementation with this compound thiolactone effectively induces hyperhomocysteinemia in rats [, , ]. This model is valuable for studying the effects of elevated homocysteine levels on various physiological processes.

A: this compound thiolactone hydrochloride (DL-Hcy TLHC) is frequently used to induce hyperhomocysteinemia in animal models to study its effects on the cardiovascular system [, , , , ]. This research helps to elucidate the role of elevated homocysteine levels in vascular dysfunction.

A: Studies in rats suggest that this compound thiolactone can induce seizures in neonatal rats, indicating potential neurotoxicity []. Further research is needed to fully understand the impact of this compound on the nervous system.

A: Administration of this compound thiolactone hydrochloride (DL-Hcy TLHC) to isolated rat hearts has been shown to affect cardiac contractility, coronary flow, and oxidative stress markers []. These effects appear to be modulated by various gasotransmitters, suggesting a complex interplay between this compound and cardiovascular regulation.

A: A high-performance liquid chromatography (HPLC) method utilizing this compound as a reducing agent has been developed for the quantitative determination of ascorbic acid in vegetables []. This method underscores the analytical utility of this compound in food chemistry.

A: The solubility of this compound thiolactone hydrochloride has been investigated in various pure and binary solvent systems []. Understanding its solubility profile is crucial for developing formulations and optimizing its use in different applications.

A: Yes, bacteria like Brucella suis can utilize various sulfur sources, including L-Cysteine, L-Cystathionine, and L-Methionine, in addition to this compound []. The ability of bacteria to utilize different sulfur sources highlights the metabolic flexibility of these organisms.

A: Radiolabeled this compound, specifically 99mTc-DL-Homocysteine, has shown potential as a tumor imaging agent [, ]. This application exemplifies the interdisciplinary nature of this compound research, bridging the fields of chemistry, medicine, and imaging.

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